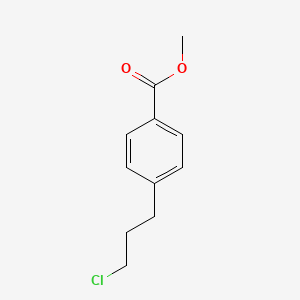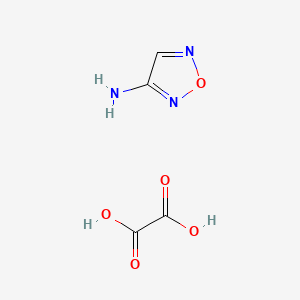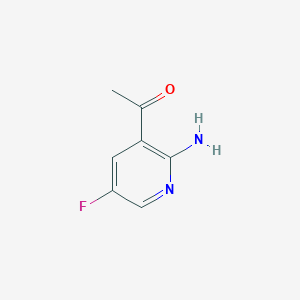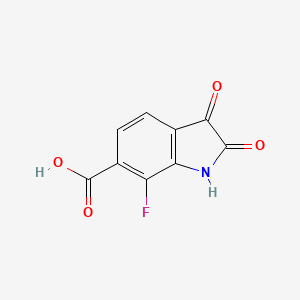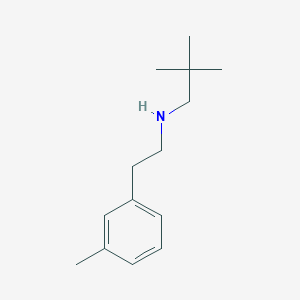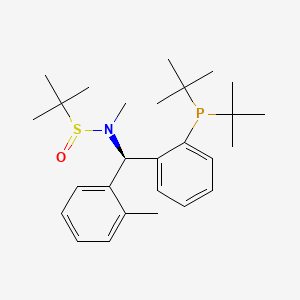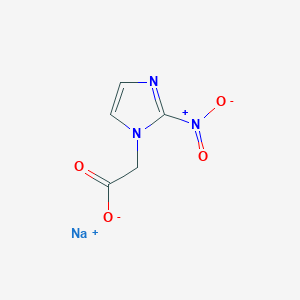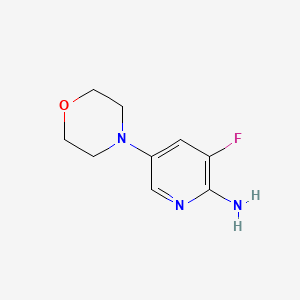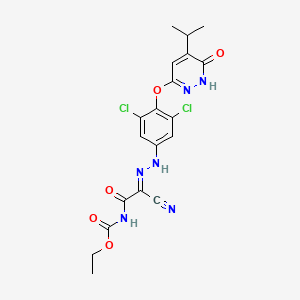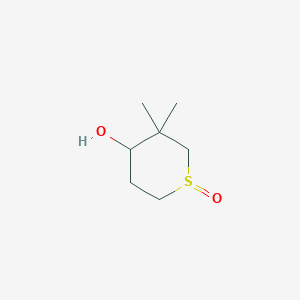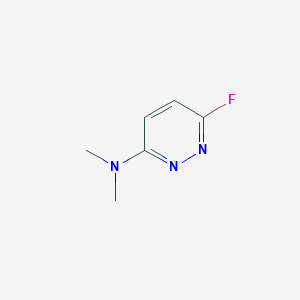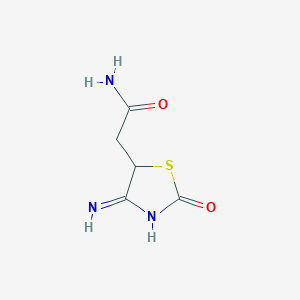
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals. The presence of both an imino and oxo group in the thiazolidine ring makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through several methods. One common method involves the reaction of thiosemicarbazide with α-haloacetic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
- Thiosemicarbazide reacts with α-haloacetic acid in an aqueous or alcoholic medium.
- The mixture is heated to promote cyclization, forming the thiazolidine ring.
- The product is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste. Solvent recovery and recycling are also important considerations in industrial synthesis to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming thiazolidinols.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinols.
Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on enzyme activity, protein interactions, and cellular pathways. It is used as a probe to study the mechanisms of various biological processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other heterocyclic compounds, which are important in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the imino and oxo groups allows it to form hydrogen bonds and other interactions with target proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)ethanol: Contains an ethanol group, offering different chemical properties and reactivity.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)benzoic acid: Features a benzoic acid group, which can enhance its biological activity.
Uniqueness
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The acetamide group provides additional sites for chemical modification, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C5H7N3O2S |
|---|---|
Peso molecular |
173.20 g/mol |
Nombre IUPAC |
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10) |
Clave InChI |
LUZDKUSVQYYXAL-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(=N)NC(=O)S1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



